
碘离子载体 I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodide ionophore I is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 468 g/mol. The purity is usually 95%.
The exact mass of the compound Iodide ionophore I is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iodide ionophore I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodide ionophore I including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
Iodide ionophores, like Iodide Ionophore I, primarily target biological membranes . These ionophores are complex natural products known to transport various cations across biological membranes . They are typically grouped as having similar functions, despite the fact that they significantly differ in structure .
生化分析
Biochemical Properties
Iodide Ionophore I interacts with several biomolecules, including enzymes and proteins, to facilitate the transport of iodide ions. It is highly selective and sensitive to iodide, making it an essential tool in biochemical assays . The compound’s interaction with these biomolecules is primarily through the formation of complexes, which are then transported across biological membranes .
Cellular Effects
Iodide Ionophore I has a profound impact on various types of cells and cellular processes. It influences cell function by altering the concentration gradient for ions in microorganisms, which can disrupt the membrane potential and exhibit cytotoxic properties . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Iodide Ionophore I involves the formation of complexes with ions, which are then transported across biological membranes . This process is facilitated by the compound’s lipophilic nature, which prevents it from being leached from the membrane upon exposure to aqueous solutions . The compound can also affect gene expression and enzyme activity, contributing to its overall effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodide Ionophore I can change over time. The compound exhibits high selectivity and sensitivity to iodide, making it suitable for assays involving large populations . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iodide Ionophore I can vary with different dosages in animal models. For instance, ionophores have been used in cattle diets to alter ruminal fermentation dynamics and improve feed efficiency . Species-specific variability exists in the median lethal dose for ionophores, indicating potential toxic or adverse effects at high doses .
Metabolic Pathways
Iodide Ionophore I is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The compound’s primary role is as a constituent of thyroid hormones, which control basal metabolism, growth, and development .
Transport and Distribution
Iodide Ionophore I is transported and distributed within cells and tissues through various transporters. It is principally transported by the sodium iodide symporter (NIS) and by the anion exchanger PENDRIN . The compound’s effects on its localization or accumulation are also significant .
Subcellular Localization
The subcellular localization of Iodide Ionophore I and its effects on activity or function are crucial. The compound is predominantly found at the plasma membrane in some organisms, while it is intracellular in others . This localization can influence the compound’s activity and function .
属性
IUPAC Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXOZDYAIYMJBU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14039-00-0 |
Source


|
| Record name | Iodide ionophore I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
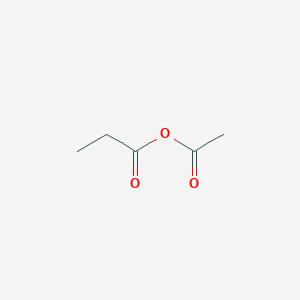
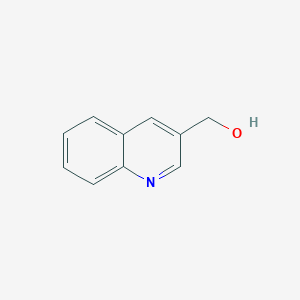
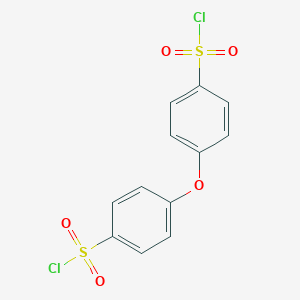
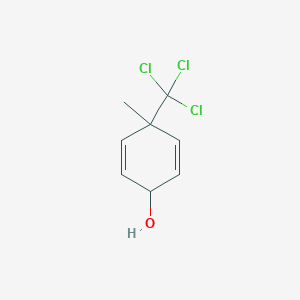
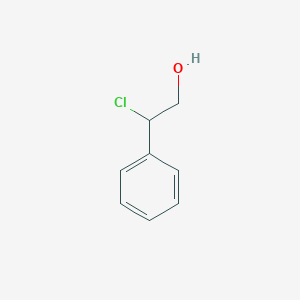
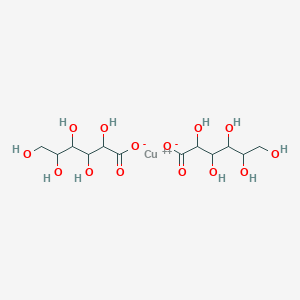
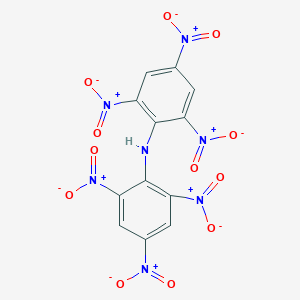
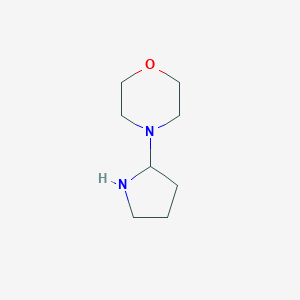
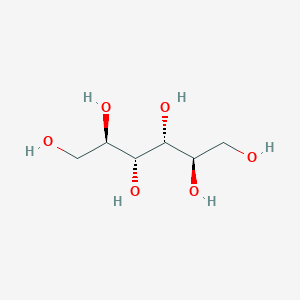
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
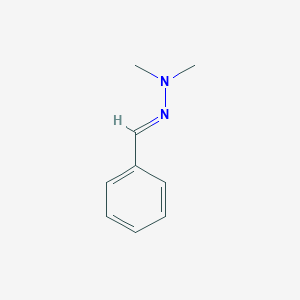
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)

![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)
